2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the aromatic ring is usually performed using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The benzodioxole and chlorinated aromatic compounds are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Cyclization: The final step involves cyclization to form the chromeno[2,3-c]pyrrole core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl groups using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC (Pyridinium chlorochromate)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium amide (NaNH2), thiourea
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It has been shown to:
Inhibit Tubulin Polymerization: This leads to cell cycle arrest and apoptosis in cancer cells.
Modulate Enzyme Activity: The compound can inhibit certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share a similar benzodioxole moiety.
2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid: This compound has a similar structure but different functional groups, leading to different chemical properties.
Uniqueness
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a benzodioxole moiety, a chloro-substituted aromatic ring, and a chromeno[2,3-c]pyrrole core. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H16ClNO6 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H16ClNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2 |
InChI Key |
BCSMHLZLAOVJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC(=CC=C6)O |
Origin of Product |
United States |
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